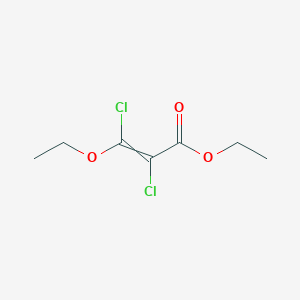
Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C7H10Cl2O3. It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with chlorine and ethoxy groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate can be synthesized through the reaction of ethyl acrylate with chlorine and ethanol under controlled conditions. The reaction typically involves the addition of chlorine to the double bond of ethyl acrylate, followed by the substitution of one of the chlorine atoms with an ethoxy group. The reaction conditions include maintaining a low temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and subsequent ethoxylation processes. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Electrophiles: Hydrogen halides, halogens, and other electrophiles are used in addition reactions.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products Formed
Substitution Products: New compounds with substituted nucleophiles.
Addition Products: Compounds with added electrophiles.
Hydrolysis Products: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,3-dichloro-3-ethoxyprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and ester group are key sites for chemical interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acrylate: A precursor to ethyl 2,3-dichloro-3-ethoxyprop-2-enoate, used in polymer synthesis.
Ethyl 3-ethoxyacrylate: Similar in structure but lacks chlorine atoms, used in organic synthesis.
Ethyl 2,3-dichloropropionate: Similar in having chlorine atoms but differs in the position of the ethoxy group.
Eigenschaften
CAS-Nummer |
114430-37-4 |
|---|---|
Molekularformel |
C7H10Cl2O3 |
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
ethyl 2,3-dichloro-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C7H10Cl2O3/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
VKKPTRFSGUANEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(C(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


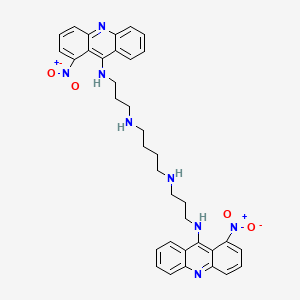
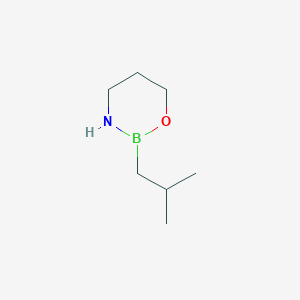
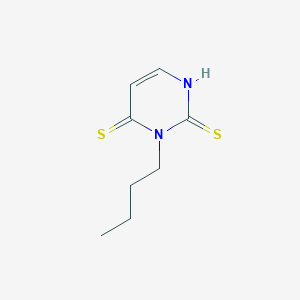
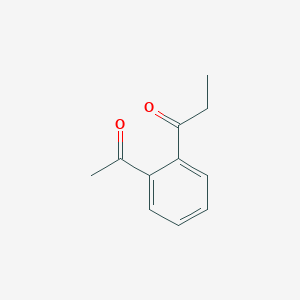
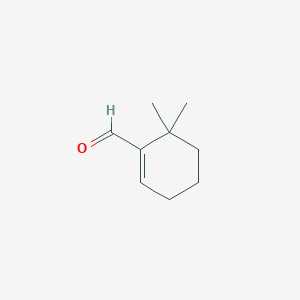
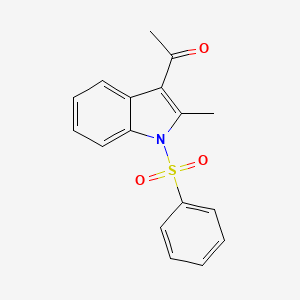
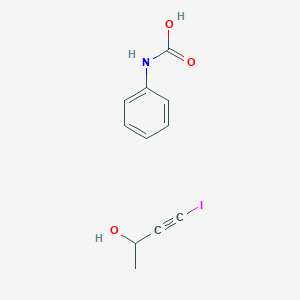
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
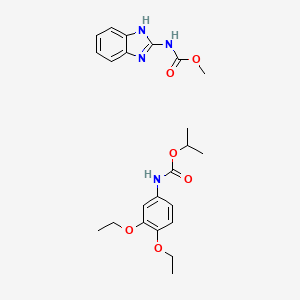
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
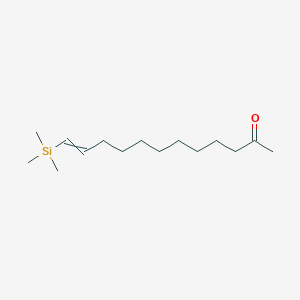
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
